9-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core with three key substituents:
- Position 9: Chlorine atom (electron-withdrawing group).
- Position 5: 4-Methoxyphenyl (electron-donating aryl group).
- Position 2: Thiophen-2-yl (sulfur-containing heterocycle).
Its molecular weight is estimated to be ~420–430 g/mol (based on analogs like C₂₂H₁₈ClN₃O at 375.856 g/mol in and C₂₂H₁₄Cl₃FN₂O at 447.717 g/mol in ).
Properties
Molecular Formula |
C21H17ClN2O2S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
9-chloro-5-(4-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C21H17ClN2O2S/c1-25-15-7-4-13(5-8-15)21-24-18(12-17(23-24)20-3-2-10-27-20)16-11-14(22)6-9-19(16)26-21/h2-11,18,21H,12H2,1H3 |
InChI Key |
SVPQGXZTUGEPQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Effects on Physicochemical Properties
- Position 5 Modifications: Electron-donating groups (e.g., 4-MeOPh in the target, 2,3,4-triMeOPh in ) enhance solubility in polar solvents but reduce metabolic stability. Electron-withdrawing groups (e.g., 2,4-diClPh in ) increase lipophilicity (logP) and may improve membrane permeability .
Position 2 Modifications :
Molecular Weight and Steric Effects
- Smaller groups (e.g., 4-MeOPh in the target) balance lipophilicity and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
